Eluxadoline

Content Navigation

Standard μ-opioid agonists like loperamide cause complete GI transit arrest, confounding IBS-D models. Eluxadoline uniquely combines μ-opioid agonism with δ-opioid antagonism, normalizing GI transit within 3 hours without paralysis.

- MOR Ki = 1.8 nM, DOR Ki = 430 nM for standardized in vitro/ex vivo assays

- BCS Class III,

CAS Number

Product Name

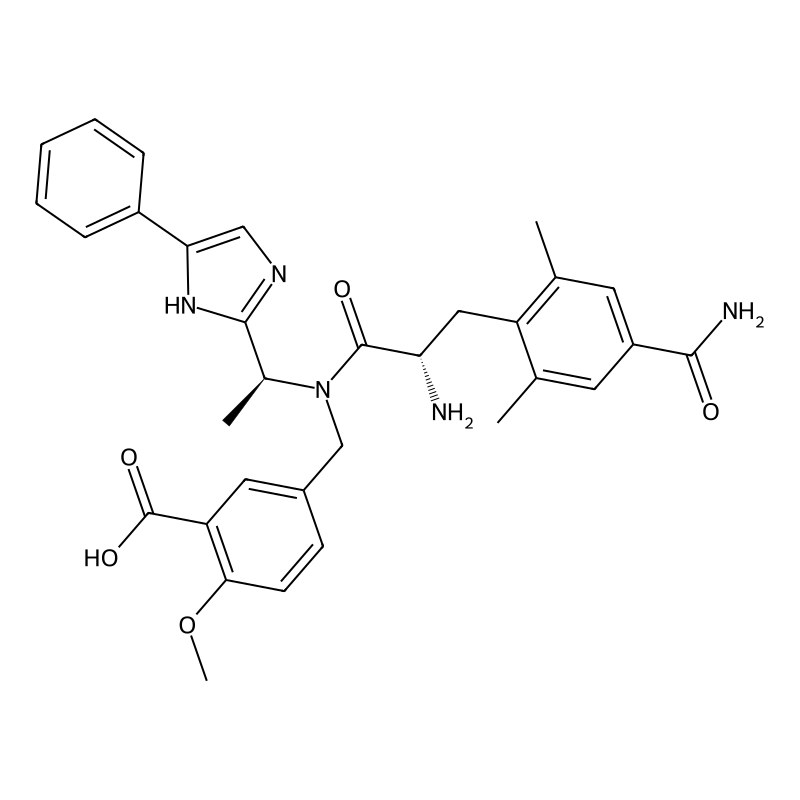

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Eluxadoline is a highly specialized, locally acting small molecule characterized by its dual function as a μ-opioid receptor (MOR) agonist and a δ-opioid receptor (DOR) antagonist. With an exceptionally low systemic oral bioavailability of approximately 1%, it is engineered to exert its pharmacological effects exclusively within the gastrointestinal lumen [1]. In pharmaceutical research and procurement, Eluxadoline serves as a critical reference standard and active pharmaceutical ingredient (API) for developing gut-restricted therapeutics, modeling irritable bowel syndrome with diarrhea (IBS-D), and investigating mixed-opioid neurogastroenterology. Its classification as a highly soluble, low-permeability compound (BCS Class III) makes it highly relevant for oral solid dose formulation studies targeting localized enteric delivery [2].

Research Fit

When procuring compounds for gastrointestinal motility and visceral pain models, buyers often consider standard μ-opioid receptor agonists like loperamide due to their low cost and widespread availability. However, generic substitution with loperamide fails in advanced functional bowel disorder models because pure MOR agonism causes unopposed suppression of the myenteric plexus, leading to complete gastrointestinal transit arrest and severe constipation [1]. Eluxadoline’s built-in δ-opioid receptor antagonism acts as a pharmacological brake, normalizing gut transit without fully inhibiting it. For researchers and formulators requiring a compound that modulates rather than paralyzes GI motility, Eluxadoline is non-interchangeable [2].

Substitution Risk

Dual MOR/DOR Binding Profile

Eluxadoline exhibits a highly specific mixed-receptor binding profile, acting as a potent MOR agonist (Ki = 1.8 nM) while simultaneously providing DOR antagonism (Ki = 430 nM)[1]. In contrast, loperamide functions as a pure MOR agonist without functional DOR antagonism. This dual activity is the fundamental driver of Eluxadoline's unique efficacy, as the DOR antagonism mitigates the excessive constipating effects typically induced by unopposed MOR activation [2].

| Evidence Dimension | Opioid Receptor Binding Affinity (Ki) |

| Target Compound Data | Eluxadoline: MOR Ki = 1.8 nM; DOR Ki = 430 nM |

| Comparator Or Baseline | Loperamide: Pure MOR agonist, lacks functional DOR antagonism |

| Quantified Difference | Eluxadoline provides intrinsic DOR antagonism (430 nM) absent in standard baseline MOR agonists. |

| Conditions | In vitro human opioid receptor binding assays. |

Procurement of Eluxadoline is essential for in vitro screening and neurogastroenterology assays that require simultaneous MOR activation and DOR inhibition.

Loperamide-refractory

In Vivo GI Transit Modulation

In murine models of gastrointestinal transit, Eluxadoline demonstrates a significantly wider and more physiological therapeutic window than loperamide. Following a 30 mg/kg oral dose of Eluxadoline, upper GI tract transit normalizes and returns to control levels within 3 hours [1]. Conversely, a much lower 3 mg/kg oral dose of loperamide causes significant and prolonged inhibition of upper GI motility lasting beyond 5 hours [1]. Eluxadoline modulates transit (ED50 ~45.7 mg/kg) without causing the complete motility shutdown characteristic of pure MOR agonists [2].

| Evidence Dimension | Duration of Upper GI Transit Inhibition |

| Target Compound Data | Eluxadoline: Transit returns to normal within 3 hours at 30 mg/kg PO |

| Comparator Or Baseline | Loperamide: Transit remains significantly inhibited at 5 hours at 3 mg/kg PO |

| Quantified Difference | Eluxadoline provides transient, modulatory control rather than prolonged (>5 hr) complete motility arrest. |

| Conditions | In vivo murine upper GI transit models. |

This pharmacokinetic/pharmacodynamic profile is critical for researchers needing an in vivo standard that reduces motility without inducing experimental constipation.

Gut-Restricted Formulation Suitability

Eluxadoline is classified as a Biopharmaceutics Classification System (BCS) Class III compound, characterized by high aqueous solubility and low permeability. It maintains a solubility of >3 mg/mL at a pH of 4.5 and remains soluble up to 100 mg in 250 mL across a broad physiological pH range (1.2 to 7.5) [1]. This high solubility, combined with an absolute systemic oral bioavailability of ~1% [2], ensures that the API remains dissolved and active in the gastrointestinal lumen without crossing into systemic circulation.

| Evidence Dimension | Aqueous Solubility and Systemic Bioavailability |

| Target Compound Data | Eluxadoline: Solubility >3 mg/mL at pH 4.5; Bioavailability ~1% |

| Comparator Or Baseline | Standard systemic opioids: High permeability, high systemic bioavailability |

| Quantified Difference | Eluxadoline achieves high luminal solubility while restricting systemic exposure to ~1%. |

| Conditions | Aqueous solubility testing (pH 1.2-7.5) and human pharmacokinetic profiling. |

This makes Eluxadoline the optimal API for procurement in formulation studies focused on immediate-release, locally acting enteric therapies.

IBS-D In Vivo Models

Because Eluxadoline normalizes GI transit within 3 hours without causing full motility arrest, it is the preferred reference compound for in vivo efficacy testing of novel IBS-D therapeutics, replacing loperamide which confounds results via severe constipation[1].

Mixed Opioid Receptor Assays

Eluxadoline's precise binding affinities (MOR Ki = 1.8 nM, DOR Ki = 430 nM) make it an essential standardized tool for in vitro receptor binding assays and ex vivo myenteric plexus contractility studies requiring dual-pathway modulation [2].

Gut-Restricted Formulation Development

As a BCS Class III molecule with high aqueous solubility across pH 1.2–7.5 and <1% systemic bioavailability, Eluxadoline is heavily utilized in pharmaceutical materials science to develop and benchmark immediate-release, locally acting oral solid dosage forms [3].

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Drug Indication

FDA Label

Truberzi is indicated in adults for the treatment of irritable bowel syndrome with diarrhoea (IBS D).

Treatment of diarrhoea-predominant irritable bowel Syndrome

Livertox Summary

Drug Classes

MeSH Pharmacological Classification

ATC Code

A - Alimentary tract and metabolism

A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents

A07D - Antipropulsives

A07DA - Antipropulsives

A07DA06 - Eluxadoline

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Opioid

OPRM1 [HSA:4988] [KO:K04215]

Other CAS

Absorption Distribution and Excretion

82% excreted in feces, <1% excreted in urine.

Metabolism Metabolites

Wikipedia

�-Ketoisocaproic_acid

FDA Medication Guides

Eluxadoline

TABLET;ORAL

ALLERGAN HOLDINGS

06/17/2020

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Nee J, Zakari M, Lembo AJ: Current and emerging drug options in the treatment of diarrhea predominant irritable bowel syndrome. Expert Opin Pharmacother. 2015 Dec;16(18):2781-92. doi: 10.1517/14656566.2015.1101449. Epub 2015 Nov 11. [PMID:26558923]

Dove LS, Lembo A, Randall CW, Fogel R, Andrae D, Davenport JM, McIntyre G, Almenoff JS, Covington PS: Eluxadoline benefits patients with irritable bowel syndrome with diarrhea in a phase 2 study. Gastroenterology. 2013 Aug;145(2):329-38.e1. doi: 10.1053/j.gastro.2013.04.006. Epub 2013 Apr 9. [PMID:23583433]

Davenport JM, Covington P, Bonifacio L, McIntyre G, Venitz J: Effect of uptake transporters OAT3 and OATP1B1 and efflux transporter MRP2 on the pharmacokinetics of eluxadoline. J Clin Pharmacol. 2015 May;55(5):534-42. doi: 10.1002/jcph.442. Epub 2015 Jan 14. [PMID:25491493]

Fujita W, Gomes I, Dove LS, Prohaska D, McIntyre G, Devi LA: Molecular characterization of eluxadoline as a potential ligand targeting mu-delta opioid receptor heteromers. Biochem Pharmacol. 2014 Dec 1;92(3):448-56. doi: 10.1016/j.bcp.2014.09.015. Epub 2014 Sep 28. [PMID:25261794]

FDA Approved Drug Products: VIBERZI (eluxadoline) tablets

Explore Compound Types